(3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
Description
The compound “(3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone” (hereafter referred to as the target compound) features a complex structure combining a 3,5-dimethylisoxazole moiety, a piperidine-piperazine dual ring system, and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2/c1-15-20(16(2)31-26-15)21(30)29-8-6-18(7-9-29)27-10-12-28(13-11-27)19-5-3-4-17(14-19)22(23,24)25/h3-5,14,18H,6-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKLRSWZAUIXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Piperazine and Piperidine Rings: The piperazine and piperidine rings can be synthesized through a series of cyclization reactions involving appropriate diamines and dihalides.
Coupling Reactions: The final step involves coupling the isoxazole, trifluoromethyl, piperazine, and piperidine moieties using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicinal chemistry, (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties can contribute to the advancement of industrial chemistry and materials science.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, altering their function and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural similarities with several derivatives, differing primarily in substituents on the piperazine/piperidine rings and the isoxazole moiety. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
- Trifluoromethyl vs. Methoxy/Sulfonyl : The target compound’s trifluoromethyl group is electron-withdrawing, enhancing receptor-binding affinity and metabolic stability compared to methoxy (electron-donating) or sulfonyl (polar) groups in analogs .
- Piperidine vs.
- Isoxazole Modifications : The 3,5-dimethylisoxazole group in the target compound increases steric bulk compared to simpler methyl or dimethoxy substituents, possibly influencing binding pocket interactions .
Pharmacological and Physicochemical Profiles
Receptor Binding Hypotheses
- Serotonin Receptors : Analogs like the dimethoxyphenyl-pyridinyl derivative () exhibit affinity for serotonin receptors (e.g., 5-HT$_{1A}$), suggesting the target compound may share similar activity .
- Dopamine D$2$/D$3$ : Piperazine derivatives with aryl substituents often target dopamine receptors. The trifluoromethyl group in the target compound could enhance D$2$/D$3$ binding compared to methylisoxazole analogs .
Physicochemical Properties
- Lipophilicity (logP) : The trifluoromethyl group increases logP (~3.5 estimated) compared to methoxy (logP ~2.1) or sulfonyl (logP ~1.8) analogs, favoring blood-brain barrier penetration .
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone, with the CAS number 2034235-11-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.5 g/mol. The structural complexity includes multiple functional groups such as isoxazole and piperazine moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 2034235-11-3 |
Anticancer Activity
Recent studies have indicated that derivatives of the isoxazole compound exhibit significant anticancer properties. For example, a related study demonstrated that compounds with similar structures showed substantial anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells. The lead compound in this study exhibited an IC50 value of 0.237 ± 0.093 μM against TNBC cells and was found to inhibit PARP1 with an IC50 of 4.289 ± 1.807 μM, suggesting its potential as a chemotherapeutic agent targeting BRD4 in breast cancer treatment .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological activity. Compounds with similar piperazine structures have been evaluated for their ability to bind to serotoninergic and dopaminergic receptors. For instance, a related derivative demonstrated notable affinity for serotonin receptors (5-HT2A) and dopaminergic receptors (D1, D2), indicating its potential use in treating psychiatric disorders while minimizing side effects such as extrapyramidal symptoms (EPS) .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The isoxazole ring may play a crucial role in enzyme inhibition, particularly in pathways associated with cancer proliferation.
- Receptor Modulation : The piperazine component allows for modulation of neurotransmitter systems, which could be beneficial in treating mood disorders or psychoses.
Case Studies
Several case studies highlight the efficacy of compounds similar to (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone:
- Study on Anticancer Activity : A study involving a series of derivatives showed that certain modifications to the isoxazole structure significantly enhanced anticancer activity against MCF-7 cells, leading to cell cycle arrest at the G1 phase and induction of DNA damage .
- Neuropharmacological Assessment : In another research project focusing on piperazine derivatives, compounds were tested for their binding affinities to various receptors, revealing promising results for developing new treatments for schizophrenia and depression .
Q & A
Q. What integrative multi-omics strategies could elucidate the systems-level pharmacological effects of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
